molecular formula C11H15N3 B2510928 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane CAS No. 2201693-00-5

7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane

Cat. No.: B2510928
CAS No.: 2201693-00-5
M. Wt: 189.262
InChI Key: AMBDRVPZKJSKQZ-UHFFFAOYSA-N
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Description

7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[221]heptane is a bicyclic compound that features a unique structure combining a pyrimidine ring with a bicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.

    Cyclization: The pyrimidine derivative is then subjected to a cyclization reaction to form the bicyclic structure. This can be achieved using a Diels-Alder reaction, where the pyrimidine acts as a dienophile.

    Functional Group Modification: The final step involves the introduction of the methyl group at the 2-position of the pyrimidine ring. This can be done through a methylation reaction using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, forming a carboxyl group.

    Reduction: Reduction reactions can target the pyrimidine ring, converting it into a dihydropyrimidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of carboxylated derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[221]heptane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its bicyclic structure may enable it to interact with specific protein targets, providing insights into protein-ligand interactions.

Medicine

In medicinal chemistry, 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane is investigated for its potential as a therapeutic agent. Its unique structure may confer specific biological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its bicyclic structure may impart stability and rigidity, making it suitable for applications in materials science.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: This compound shares the bicyclic framework but lacks the pyrimidine ring.

    2-Methylpyrimidine: This compound contains the pyrimidine ring but lacks the bicyclic structure.

    7-Azabicyclo[2.2.1]heptane: This compound shares the bicyclic framework with a nitrogen atom but lacks the pyrimidine ring.

Uniqueness

7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane is unique due to the combination of the bicyclic framework and the pyrimidine ring. This dual structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-(2-methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8-12-7-6-11(13-8)14-9-2-3-10(14)5-4-9/h6-7,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBDRVPZKJSKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2C3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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